molecular formula C15H11ClO4S B14710373 1-Benzothiopyrylium, 2-phenyl-, perchlorate CAS No. 22956-28-1

1-Benzothiopyrylium, 2-phenyl-, perchlorate

Cat. No.: B14710373
CAS No.: 22956-28-1
M. Wt: 322.8 g/mol
InChI Key: HQFFYEIYLBCARH-UHFFFAOYSA-M
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Description

1-Benzothiopyrylium, 2-phenyl-, perchlorate is a chemical compound with the molecular formula C₁₅H₁₁ClO₄S and a molecular weight of 322.763 g/mol It is known for its unique structure, which includes a benzothiopyrylium core with a phenyl group attached at the second position and a perchlorate anion

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-Benzothiopyrylium, 2-phenyl-, perchlorate typically involves the reaction of 2-phenylthiopyrylium salts with perchloric acid. The reaction conditions often require careful control of temperature and pH to ensure the formation of the desired product. The general synthetic route can be summarized as follows:

    Starting Materials: 2-phenylthiopyrylium salts and perchloric acid.

    Reaction Conditions: Controlled temperature and pH.

    Product Isolation: The product is isolated through crystallization or precipitation methods.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale reactions with optimized conditions to maximize yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

1-Benzothiopyrylium, 2-phenyl-, perchlorate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can lead to the formation of thiols or thioethers.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur at the phenyl or benzothiopyrylium moieties.

Common Reagents and Conditions

    Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Substitution Reagents: Halogens, alkyl halides, nucleophiles.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation with hydrogen peroxide may yield sulfoxides, while reduction with sodium borohydride may produce thiols.

Scientific Research Applications

1-Benzothiopyrylium, 2-phenyl-, perchlorate has several scientific research applications, including:

    Chemistry: Used as a reagent in organic synthesis and as a precursor for the synthesis of other heterocyclic compounds.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs.

    Industry: Utilized in the production of dyes, pigments, and other specialty chemicals.

Mechanism of Action

The mechanism of action of 1-Benzothiopyrylium, 2-phenyl-, perchlorate involves its interaction with molecular targets and pathways within biological systems. The compound may exert its effects through:

    Molecular Targets: Binding to specific enzymes or receptors.

    Pathways: Modulating signaling pathways involved in cell growth, apoptosis, or metabolism.

Comparison with Similar Compounds

Similar Compounds

    2-Benzothiopyrylium, 1-phenyl-, perchlorate: Similar structure but with the phenyl group attached at the first position.

    1-Benzothiopyrylium, 2-methyl-, perchlorate: Similar structure with a methyl group instead of a phenyl group.

    2-Benzothiopyrylium, 1-methyl-, perchlorate: Similar structure with a methyl group at the first position.

Uniqueness

1-Benzothiopyrylium, 2-phenyl-, perchlorate is unique due to its specific substitution pattern and the presence of the perchlorate anion

Properties

CAS No.

22956-28-1

Molecular Formula

C15H11ClO4S

Molecular Weight

322.8 g/mol

IUPAC Name

2-phenylthiochromenylium;perchlorate

InChI

InChI=1S/C15H11S.ClHO4/c1-2-6-12(7-3-1)15-11-10-13-8-4-5-9-14(13)16-15;2-1(3,4)5/h1-11H;(H,2,3,4,5)/q+1;/p-1

InChI Key

HQFFYEIYLBCARH-UHFFFAOYSA-M

Canonical SMILES

C1=CC=C(C=C1)C2=[S+]C3=CC=CC=C3C=C2.[O-]Cl(=O)(=O)=O

Origin of Product

United States

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